![molecular formula C11H9Cl2NS2 B2582800 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole CAS No. 338414-96-3](/img/structure/B2582800.png)

4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

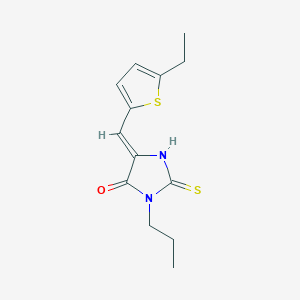

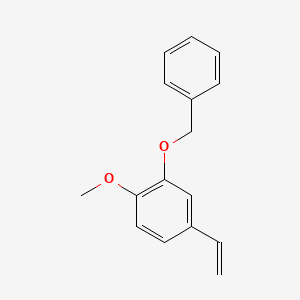

4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound with the molecular formula C11H9Cl2NS2 . It has an average mass of 290.232 Da and a monoisotopic mass of 288.955353 Da . This compound is not intended for human or veterinary use but is available for research use.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a 2,6-dichlorophenyl group and a methyl group .Scientific Research Applications

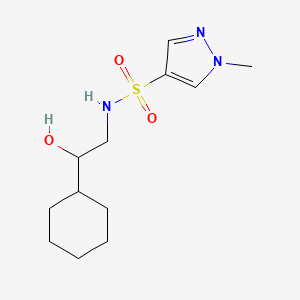

Sulfonamides and Thiazoles in Scientific Research

Sulfonamides have been extensively investigated for their clinical utility, encompassing a wide range of drugs from diuretics and carbonic anhydrase inhibitors to antiepileptics and antitumor agents. Notable is the research into novel sulfonamides incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms for antitumor activities (Carta, Scozzafava, & Supuran, 2012). The development of new sulfonamides is motivated by the need for more selective drugs for conditions like glaucoma and various cancers, indicating a significant area of research where similar compounds could be applied.

Thiazoles , another critical class, are celebrated for their 'magic moiety' status due to their wide spectrum of biological activities. These activities span antimicrobial, anticancer, and anti-inflammatory effects, among others. Thiazoles' flexible synthesis routes and structural modifications have made them a focal point for developing new therapeutic agents (ArunlalV., Vandana, & Biju, 2015). The emphasis on synthesizing new compounds using thiazolidinone scaffolds highlights the ongoing interest and potential for discovery in this area of chemistry.

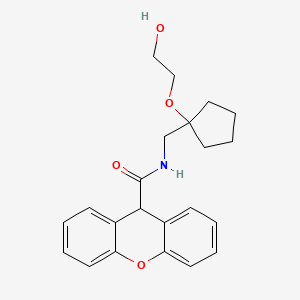

Environmental and Biological Applications

Studies have also delved into the environmental impact of organochlorine compounds, with assessments on aquatic ecosystems revealing moderate to high persistence and toxicity levels under certain conditions (Krijgsheld & Gen, 1986). This line of research underscores the environmental implications of chlorinated compounds and the necessity for careful management and remediation strategies.

Moreover, the synthesis and transformation of phosphorylated derivatives of azoles, including thiazoles, reveal significant insectoacaricidal, antihypertensive, and neurodegenerative activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018). These findings hint at the broad utility of thiazole derivatives in addressing a range of biological and medical challenges.

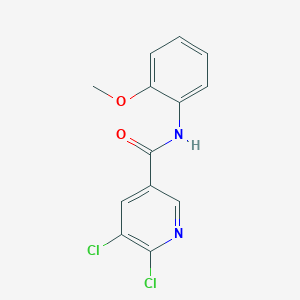

Mechanism of Action

Target of Action

Thiazole compounds are known to have diverse biological activities. They can act as antimicrobial, antifungal, antiviral, and antitumor agents . .

Mode of Action

The mode of action of thiazole compounds can vary depending on their structure and the specific biological target. Some thiazole compounds work by inhibiting key enzymes in the target organism, disrupting its metabolism or replication

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some thiazole compounds have been found to inhibit the synthesis of certain proteins, disrupting the normal functioning of the target organism

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it has on its target. This can include inhibiting the growth of bacteria or cancer cells, for example

Properties

IUPAC Name |

4-[(2,6-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-11-9(12)3-2-4-10(11)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBKYRYIDCSTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)

![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)

![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B2582733.png)

![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)